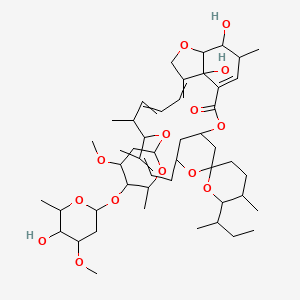
Delta-2-Ivermectin B1a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-2-Ivermectin B1a is a derivative of the avermectin family, which are 16-membered macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This compound is known for its potent anthelmintic and insecticidal properties . This compound is particularly notable for its high efficacy against a broad spectrum of parasites, making it a valuable agent in both veterinary and human medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Delta-2-Ivermectin B1a is synthesized through a series of chemical reactions starting from avermectin B1a. The primary synthetic route involves the chemical reduction of the double bond between carbon atoms 22 and 23 of avermectin B1a . This reduction is typically achieved using hydrogenation techniques with specific catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces avermitilis to produce avermectin B1a, followed by chemical modification to obtain the desired compound . The fermentation process is optimized to maximize the yield of avermectin B1a, which is then subjected to chemical reduction to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Delta-2-Ivermectin B1a undergoes various chemical reactions, including:
Reduction: The primary synthetic route involves the reduction of the double bond between carbon atoms 22 and 23.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with catalysts like palladium or platinum.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major product formed from the reduction of avermectin B1a is this compound . Other reactions may yield various derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Delta-2-Ivermectin B1a has a wide range of scientific research applications:
Wirkmechanismus
Delta-2-Ivermectin B1a exerts its effects primarily by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and subsequent paralysis and death of the parasite . Additionally, it has been shown to interact with other neurotransmitter receptors, including gamma-aminobutyric acid (GABA) receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ivermectin: A closely related compound with similar antiparasitic properties.
Milbemycin: Another 16-membered macrocyclic lactone with potent anthelmintic activity.
Abamectin: A derivative of avermectin with similar insecticidal properties.
Uniqueness
Delta-2-Ivermectin B1a is unique due to its specific chemical structure, which confers high efficacy and selectivity for glutamate-gated chloride ion channels . This specificity makes it particularly effective against a broad range of parasites, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C48H74O14 |
|---|---|
Molekulargewicht |
875.1 g/mol |
IUPAC-Name |
6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3 |
InChI-Schlüssel |
AZSRBVAPBFWEGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(1-hexyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B13383134.png)
![6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13383140.png)
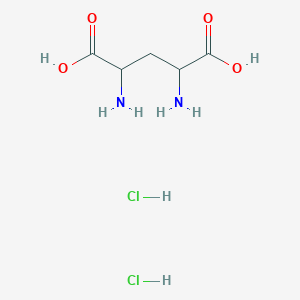
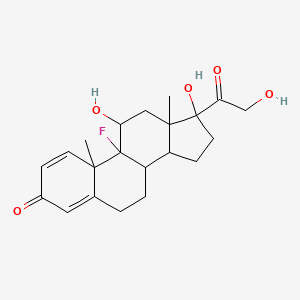
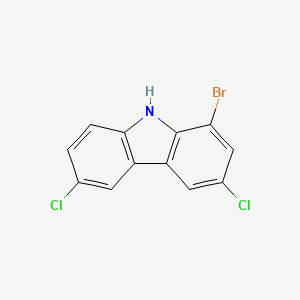
![2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13383160.png)
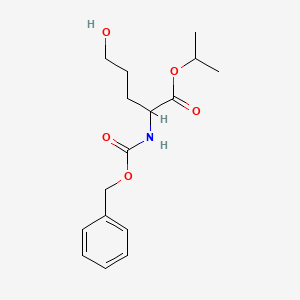
![2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13383166.png)
![5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13383175.png)
![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)
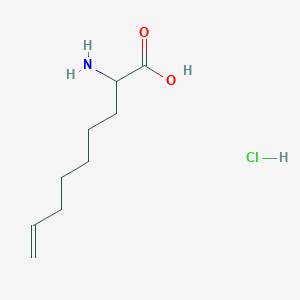
![4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B13383195.png)
![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383196.png)
![Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B13383200.png)
